molecular formula C15H18BNO4S B1434293 (4-(N-cyclopentylsulfamoyl)naphthalen-1-yl)boronic acid CAS No. 1704097-49-3

(4-(N-cyclopentylsulfamoyl)naphthalen-1-yl)boronic acid

Cat. No. B1434293
M. Wt: 319.2 g/mol
InChI Key: HAVGHXMORPHMEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-(N-cyclopentylsulfamoyl)naphthalen-1-yl)boronic acid” is a chemical compound with the molecular formula C15H18BNO4S. It’s a boronic acid derivative, which are known for their wide applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

Environmental Science and Analytical Chemistry

Chemical Fingerprinting and Environmental Analysis Boronic acid compounds, including derivatives of naphthalene, have been utilized in environmental science for chemical fingerprinting and the analysis of environmental samples. These compounds assist in distinguishing industrially derived contaminants from naturally occurring substances, helping in the assessment of environmental pollution and the development of remediation strategies. For example, research highlights the importance of boron-containing species in environmental forensics, particularly for distinguishing sources of oil sands process water contamination (Headley et al., 2013).

Medicinal Chemistry and Drug Discovery

Boronic Acid Drugs Development The unique chemical properties of boronic acids, including their ability to form reversible covalent bonds with biomolecules, have been exploited in the development of new drugs. Boronic acid-based compounds have been approved for therapeutic uses and are being explored for their potential in treating various diseases due to their ability to enhance drug potency and improve pharmacokinetics (Plescia & Moitessier, 2020).

Materials Science and Chemistry

Boronic Acids in Organic Electronics Boronic acid derivatives, including those based on naphthalene, have found applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). These compounds are investigated for their potential as metal-free infrared emitters, leveraging their tunable electronic properties for use in various optoelectronic devices (Squeo & Pasini, 2020).

Biosensors and Analytical Tools

Boronic Acid-Based Sensors Boronic acid compounds, including naphthalene derivatives, have been employed in the creation of chemical sensors for the detection of various biological and chemical analytes. These sensors utilize the reversible binding capabilities of boronic acids to detect substances like sugars and ions, demonstrating the versatility of boronic acid compounds in analytical chemistry (Bian et al., 2019).

properties

IUPAC Name

[4-(cyclopentylsulfamoyl)naphthalen-1-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO4S/c18-16(19)14-9-10-15(13-8-4-3-7-12(13)14)22(20,21)17-11-5-1-2-6-11/h3-4,7-11,17-19H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVGHXMORPHMEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC3CCCC3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(N-cyclopentylsulfamoyl)naphthalen-1-yl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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